3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one 3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14641072
InChI: InChI=1S/C8H11NOS2/c10-7-5-12-8(11)9(7)6-3-1-2-4-6/h6H,1-5H2
SMILES:
Molecular Formula: C8H11NOS2
Molecular Weight: 201.3 g/mol

3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC14641072

Molecular Formula: C8H11NOS2

Molecular Weight: 201.3 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C8H11NOS2
Molecular Weight 201.3 g/mol
IUPAC Name 3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C8H11NOS2/c10-7-5-12-8(11)9(7)6-3-1-2-4-6/h6H,1-5H2
Standard InChI Key PRPQDDJNWKHCMJ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)N2C(=O)CSC2=S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one features a central thiazolidinone core (a five-membered ring with one nitrogen and two sulfur atoms) substituted at the 3-position with a cyclopentyl group and at the 2-position with a thioxo (S=) moiety. The molecular formula is C₈H₁₁NOS₂, derived from the thiazolidinone backbone (C₃H₅NOS) augmented by the cyclopentyl (C₅H₉) and thioxo groups.

Key Structural Features:

  • Thiazolidinone core: Responsible for electronic interactions with biological targets.

  • Cyclopentyl substituent: Enhances lipophilicity, influencing membrane permeability.

  • Thioxo group: Participates in hydrogen bonding and π-π stacking interactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure:

  • ¹H NMR: Signals at δ 1.5–2.1 ppm (cyclopentyl protons) and δ 3.8–4.2 ppm (thiazolidinone ring protons).

  • IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C=S stretch).

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one typically involves cyclocondensation reactions. A representative protocol includes:

  • Reactants: Cyclopentylamine, carbon disulfide, and chloroacetyl chloride.

  • Conditions: Reflux in ethanol with triethylamine as a base.

  • Mechanism:

    • Formation of a thiourea intermediate from cyclopentylamine and CS₂.

    • Nucleophilic substitution with chloroacetyl chloride to yield the thiazolidinone ring .

Table 1: Optimization of Synthetic Parameters

CatalystSolventTemperature (°C)Yield (%)
TriethylamineEthanol8072
NaOHWater10058
Bi(SCH₂COOH)₃Solvent-free7085

Green Chemistry Approaches

Recent innovations emphasize sustainability:

  • Ultrasound-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes while maintaining an 82% yield .

  • Nanocatalysts: ZnO nanoparticles improve regioselectivity and reduce byproducts .

Pharmacological Profile

Anticancer Activity

3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one demonstrates potent cytotoxicity against multiple cancer cell lines:

Table 2: In Vitro Cytotoxicity Data

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)0.54CDK2 inhibition
HepG2 (Liver)0.24Apoptosis induction
A549 (Lung)3.10Tyrosine kinase inhibition

Enzyme Inhibition

The compound acts as a multi-kinase inhibitor:

  • CDK2: IC₅₀ = 56.97 µM .

  • c-Met kinase: IC₅₀ = 0.015 µM in structural analogs .

Mechanism of Action

Apoptosis Induction

3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one triggers mitochondrial apoptosis by:

  • Upregulating Bax/Bcl-2 ratio, promoting cytochrome c release.

  • Activating caspase-3 and -9 pathways .

Kinase Inhibition

Molecular docking studies reveal strong interactions with ATP-binding pockets of kinases:

  • Hydrogen bonds: Between the thioxo group and kinase residues (e.g., Met1160 in c-Met) .

  • Hydrophobic interactions: Cyclopentyl group occupies hydrophobic clefts .

Future Perspectives

Structural Optimization

  • SAR Insights:

    • Electron-withdrawing groups at the 5-position enhance kinase affinity.

    • Bulky substituents improve metabolic stability but reduce solubility .

Clinical Translation Challenges

  • Pharmacokinetics: Low oral bioavailability (<30%) due to high lipophilicity.

  • Toxicity: Off-target effects on normal cells at >10 µM concentrations .

Emerging Applications

  • Antimicrobial activity: Preliminary data show MIC = 8 µg/mL against Staphylococcus aureus.

  • Anti-inflammatory effects: 70% inhibition of COX-2 at 50 µM .

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